REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.F[B-](F)(F)F.[CH:15]1([S+](C2C=CC=CC=2)C2C=CC=CC=2)[CH2:17][CH2:16]1.CC(C)([O-:34])C.[K+].F[B-](F)(F)F.[H+]>C1COCC1.CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[CH2:17][CH2:15][C:16]2=[O:34])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
317 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(CC1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
was stirred 30 min.
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the ether solution was washed with saturated NaHCO3, brine and water
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Type
|
WASH
|
Details
|
Chromatography over silica gel and elution i-Hx
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1C(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |